molecular formula C13H21N3O2 B5626930 N'-ethyl-N,N-dimethyl-N'-[(4-nitrophenyl)methyl]ethane-1,2-diamine

N'-ethyl-N,N-dimethyl-N'-[(4-nitrophenyl)methyl]ethane-1,2-diamine

Cat. No.: B5626930
M. Wt: 251.32 g/mol
InChI Key: KLLPNNXAYQIXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-ethyl-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]ethane-1,2-diamine is an organic compound that belongs to the class of diamines It features a complex structure with both ethyl and dimethyl groups attached to the nitrogen atoms, along with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-ethyl-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]ethane-1,2-diamine typically involves multiple steps:

    Starting Materials: The synthesis begins with ethylenediamine, which is reacted with formaldehyde and a nitrobenzene derivative.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Systems: Employing automated systems for precise control of reaction parameters and monitoring of product quality.

Chemical Reactions Analysis

Types of Reactions

N’-ethyl-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in these reactions.

Major Products

The major products formed from these reactions include:

    Nitroso Derivatives: Formed through oxidation.

    Amino Derivatives: Resulting from reduction.

    Substituted Compounds: Produced via substitution reactions.

Scientific Research Applications

N’-ethyl-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-ethyl-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]ethane-1,2-diamine involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: A simpler diamine with similar structural features but lacking the nitrophenyl group.

    N,N-Diethylethylenediamine: Another diamine with ethyl groups instead of methyl groups.

    N,N’-Diethyl-N,N’-dimethylethylenediamine: A compound with both ethyl and methyl groups attached to the nitrogen atoms.

Uniqueness

N’-ethyl-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]ethane-1,2-diamine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

N'-ethyl-N,N-dimethyl-N'-[(4-nitrophenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-4-15(10-9-14(2)3)11-12-5-7-13(8-6-12)16(17)18/h5-8H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLPNNXAYQIXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.